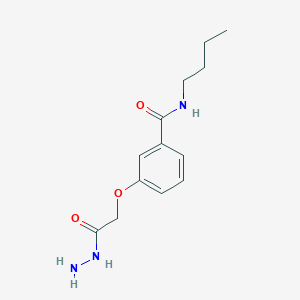![molecular formula C24H21N3O4 B2640081 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203156-00-6](/img/structure/B2640081.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BQL-123, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic peptide that has shown promise in treating a range of conditions, including inflammation, fibrosis, and cancer. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
- Curtius Rearrangement and Derivative Synthesis : The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates involved the transformation of related compounds using Curtius rearrangement conditions. This process led to the synthesis of new alkyl derivatives, including those related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (Khouili et al., 2021).
Photophysical Properties
- Aggregation Enhanced Emission : A study on 1,8-naphthalimide derivatives, closely related to the compound of interest, focused on their nanoaggregate formation and aggregation-enhanced emission properties. These properties were correlated with benzoic acid derivatives and their photophysical properties in different states (Srivastava et al., 2016).
Chemical Reactivity and Synthesis Pathways
- Medium-Ring Nitrogen Heterocycles Synthesis : Research on benzo-fused nitrogen heterocycles, including compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, explored their migratory ring expansion. This led to the synthesis of medium-ring nitrogen heterocycles, demonstrating significant chemical reactivity and potential for complex synthesis (Hall et al., 2016).
Applications in Material Science
- Gel Formation and Reaction Path Control : Studies have explored the role of similar compounds in controlling reaction paths and forming gels in specific solvents, highlighting their potential application in materials science (Singh & Baruah, 2008).
Molecular Electronics and Optoelectronics
- Density Functional Theory (DFT) Calculations : Research involving derivatives of 1,8-Naphthalimide, akin to the compound , utilized DFT calculations to investigate their equilibrium geometry, energy levels, and electronic properties. This points to applications in molecular electronics and optoelectronics (Halim & Ibrahim, 2017).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(17-5-2-1-3-6-17)27-12-4-7-16-8-9-18(13-20(16)27)25-24(29)26-19-10-11-21-22(14-19)31-15-30-21/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHUKLNRRYUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2640002.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2640005.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640006.png)



![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)



